N-(1-{N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide
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Overview
Description
N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a hydrazinecarbonyl group, and a benzamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)-N-phenylmethanesulfonamide .
- N-(1-{N’-[(1E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide .
Uniqueness
N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N-(1-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[1-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N4O2/c1-14(21-19(25)16-7-5-4-6-8-16)18(24)22-20-13-15-9-11-17(12-10-15)23(2)3/h4-14H,1-3H3,(H,21,25)(H,22,24)/b20-13+ |
InChI Key |
RHENYHSBEAKZLN-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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